molecular formula C15H18N2O7S2 B13819700 Dansyl-cysteic acid

Dansyl-cysteic acid

Cat. No.: B13819700
M. Wt: 402.4 g/mol
InChI Key: ZVOGQJUKPIENKH-LBPRGKRZSA-N
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Description

Dansyl-cysteic acid is a fluorescent derivative of cysteic acid (cysteine sulfonic acid) conjugated with a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl). This compound combines the strong fluorescence properties of the dansyl moiety with the high polarity and water solubility conferred by the sulfonic acid group of cysteic acid . The dansyl group exhibits fluorescence emission at ~510–520 nm upon excitation at ~330–350 nm, making it a valuable tool in biochemical assays, such as protein labeling, amino acid analysis, and oxidative stress studies .

Structurally, this compound is synthesized by reacting cysteic acid with dansyl chloride, forming a stable sulfonamide bond. Its molecular weight is approximately 350.4 g/mol, and its solubility in aqueous solutions is significantly higher than non-polar dansyl derivatives (e.g., dansyl chloride), enabling applications in physiological buffers and chromatographic systems .

Properties

Molecular Formula

C15H18N2O7S2

Molecular Weight

402.4 g/mol

IUPAC Name

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid

InChI

InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22)/t12-/m0/s1

InChI Key

ZVOGQJUKPIENKH-LBPRGKRZSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS(=O)(=O)O)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

General Strategy

The preparation of this compound typically involves two key steps:

Oxidation of Cysteine to Cysteic Acid

When starting from peptides or amino acids containing cysteine residues, the thiol group (-SH) of cysteine must be oxidized to the sulfonic acid (-SO3H) to form cysteic acid.

Key points from patented methods and literature:

  • Use of oxidizing agents such as manganese dioxide or peroxyacids (peroxyformic acid, peroxyacetic acid, peroxybenzoic acid, peroxytrifluoroacetic acid, etc.) is effective in converting cysteine residues protected by S-tert-butyl sulfhydryl groups into cysteic acid residues.
  • The reaction is carried out on solid-phase peptide resin (Fmoc-SPPS synthesized peptides) at low temperatures between -4°C and 4°C to minimize side reactions.
  • Reaction times range from 10 to 60 minutes .
  • After oxidation, the peptide resin is washed sequentially with dimethylformamide (DMF) (6 times) and dichloromethane (DCM) (3 times) to remove residual oxidants and by-products.
  • Subsequent deprotection of resin and other side-chain protecting groups is performed using a cocktail containing trifluoroacetic acid (≥80% volume fraction) mixed with scavengers such as triethylsilane, 1,2-dithiothreitol, phenol, anisole, ammonium iodide, and triisopropylsilane for 1 to 4 hours at 0°C to 60°C.

This oxidation method ensures selective conversion of cysteine to cysteic acid without affecting other amino acid side chains on the peptide chain.

Dansylation of Cysteic Acid

Dansylation involves the reaction of the amino group of cysteic acid with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) to form the fluorescent dansyl derivative.

Typical procedure from analytical chemistry protocols:

  • Prepare a dansyl chloride solution in acetone at a concentration of approximately 7.4 mM (e.g., 7 mg DNS-Cl in 5 mL acetone).
  • Dissolve the cysteic acid or peptide sample in a 0.1 M sodium carbonate buffer adjusted to pH 9.0–9.5 to provide alkaline conditions favorable for nucleophilic substitution.
  • Mix equal volumes of the sample solution and dansyl chloride solution (e.g., 10 µL each).
  • Heat the mixture at 50°C for 15 minutes with occasional shaking to complete the reaction.
  • After reaction, dilute the derivatized sample with sodium phosphate buffer (10 mM, pH 7.0) to stabilize the product.
  • For peptides, dansylation can also be performed on hydrolyzed samples after acid hydrolysis (6 N HCl at 110°C for 6 hours) to release free amino acids before derivatization.

Notes on reaction conditions:

  • The molar ratio of dansyl chloride to amino acid should be at least 10:1 to ensure complete derivatization.
  • The reaction is carried out in the dark or low light to prevent photodegradation of dansyl derivatives.
  • Post-derivatization purification can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with sodium phosphate buffer-acetone solvent systems for separation.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Temperature Time Notes
Oxidation of cysteine Manganese dioxide or peroxyacid oxidants -4°C to 4°C 10–60 minutes Solid-phase peptide resin; protected cysteine
Washing after oxidation DMF (6x), DCM (3x) Room temperature - Remove oxidant residues
Deprotection TFA (≥80%) + scavengers (triethylsilane, phenol, etc.) 0°C to 60°C 1–4 hours Remove resin and side-chain protecting groups
Dansyl chloride solution 7.4 mM in acetone Room temperature - Prepared fresh or stored at 4°C/-20°C
Dansylation reaction Sample in 0.1 M sodium carbonate buffer, pH 9.0–9.5 50°C 15 minutes Molar ratio DNS-Cl:amino acid ≥10:1
Post-derivatization Dilution with 10 mM sodium phosphate buffer, pH 7.0 Room temperature - Stabilizes dansyl derivatives

Analytical and Purification Considerations

  • Reverse-phase HPLC is commonly used to analyze and purify this compound derivatives. Typical mobile phases include sodium phosphate buffer and acetone mixtures at pH 7.0.
  • The fluorescence of dansyl derivatives allows sensitive detection, with excitation and emission wavelengths typically around 340-350 nm and 520 nm, respectively.
  • Ultrafiltration studies show that dansyl amino acids can be retained or lost depending on molecular weight cutoff membranes; thus, sample handling must be optimized to prevent loss of derivatives.
  • Hydrolysis prior to dansylation is used when analyzing peptides to release free amino acids for derivatization and quantification.

Summary and Research Insights

  • The preparation of this compound involves selective oxidation of cysteine residues to cysteic acid under mild, low-temperature conditions using specific oxidants that preserve other amino acid side chains.
  • Dansylation with dansyl chloride is performed in alkaline buffer at elevated temperature to ensure complete labeling of amino groups.
  • The combination of solid-phase peptide synthesis (Fmoc-SPPS), selective oxidation, and dansylation provides a robust method to prepare fluorescent cysteic acid derivatives for analytical applications.
  • Purification and analysis by RP-HPLC coupled with fluorescence detection enable sensitive and specific characterization of this compound.
  • The described methods have been validated in multiple studies and patents, demonstrating reproducibility and applicability in peptide chemistry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions

Dansyl-cysteic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.

    Oxidation and Reduction: The cysteic acid moiety can undergo further oxidation or reduction, altering the compound’s properties.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, dithiothreitol

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments

Major Products Formed

    Oxidation: Further oxidized forms of cysteic acid

    Reduction: Reduced forms of cysteic acid, such as cysteine

    Hydrolysis: Free dansyl group and cysteic acid

Scientific Research Applications

Fluorescent Probing in Biochemical Research

Dansyl-cysteic acid is widely used as a fluorescent probe due to its ability to form stable complexes with proteins and other biomolecules.

  • Protein Binding Studies : Dansyl derivatives, including this compound, have been utilized to study protein-ligand interactions. For instance, dansylated amino acids can induce changes in the fluorescence characteristics of proteins like human serum albumin (HSA), allowing researchers to determine binding sites and affinities. The binding of dansylglycine to HSA has been shown to quench intrinsic fluorescence, which can be quantitatively analyzed using the Stern-Volmer equation, providing insights into the ligand's binding dynamics .
  • Detection of Amino Acids : A polymer modified with dansyl hydrazine has been developed for selective sensing of amino acids such as aspartic acid and glutamic acid. This polymer exhibits selective fluorescence quenching in the presence of these amino acids, indicating its potential use as a sensor in biochemical assays .

Monitoring Cellular Processes

The ability of this compound and its derivatives to fluoresce makes them valuable tools for monitoring cellular processes.

  • Apoptosis Detection : Dansyl-based compounds like DNSBA (dansylated amino acid) have been evaluated for their effectiveness in detecting apoptosis in cancer cells. DNSBA selectively accumulates in apoptotic cells, allowing for real-time imaging of cell death pathways. This application is particularly significant for assessing therapeutic responses in cancer treatment, providing a non-invasive method to monitor treatment efficacy .
  • In Vivo Imaging : Research has indicated that this compound can be employed for imaging cellular processes in vivo. Its fluorescent properties allow researchers to visualize cellular dynamics and assess treatment responses at various stages of disease progression .

Drug Discovery and Development

This compound's unique chemical properties make it a candidate for drug discovery applications.

  • Chemosensors : Recent studies have explored the development of chemosensors based on dansyl derivatives for detecting metal ions such as Fe(III). These sensors utilize Förster resonance energy transfer (FRET) mechanisms to indicate the presence of specific ions, which is crucial for environmental monitoring and biomedical applications .
  • Molecular Probes : The ability to modify oligonucleotides with dansyl groups has led to the creation of sequence-specific fluorescent probes for DNA and RNA detection. These probes can be used in various applications including genetic research, diagnostics, and therapeutic monitoring .

Case Studies

StudyApplicationFindings
Nasomphan et al. (2014)Sensor DevelopmentDeveloped a polymeric sensor using dansyl hydrazine for selective detection of amino acids; demonstrated linear fluorescence response .
Wang et al. (2008)Chiral RecognitionCreated a molecularly imprinted polymer for chiral recognition using dansyl-phenylalanine; effective in distinguishing between enantiomers .
Evaluation of DNSBAApoptosis ImagingDNSBA effectively detected apoptotic cells in vitro and ex vivo; showed potential as an alternative to traditional apoptosis markers .

Mechanism of Action

The mechanism of action of dansyl-cysteic acid involves its ability to form stable, fluorescent conjugates with amino acids, peptides, and proteins. The dansyl group acts as a fluorescent tag, allowing for the detection and quantification of these biomolecules. The fluorescence is due to the excitation of the dansyl group by ultraviolet light, followed by the emission of light at a longer wavelength.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dansyl-cysteic acid is often compared to other dansyl-labeled compounds, such as dansyl chloride, dansyl hydrazine, and dansyl-amidine, based on fluorescence efficiency, reactivity, solubility, and analytical utility. Below is a detailed comparative analysis:

Table 1: Comparative Properties of Dansyl Derivatives

Compound Reactive Group Molecular Weight (g/mol) Fluorescence Emission (nm) Solubility (Water) Primary Applications
This compound Sulfonic acid 350.4 520 High Protein labeling, oxidative studies
Dansyl chloride Chloride 269.7 510 Low Primary amine derivatization
Dansyl hydrazine Hydrazine 250.3 505 Moderate Carbonyl group detection
Dansyl-amidine Amidine 285.8 515 Moderate Thiol group quantification

Key Comparisons

Fluorescence Properties :

  • This compound exhibits a marginally higher emission wavelength (520 nm) compared to dansyl chloride (510 nm), attributed to the electron-withdrawing sulfonic acid group stabilizing the excited state .
  • Quantum yield studies show this compound retains ~85% fluorescence intensity in aqueous buffers, outperforming dansyl hydrazine (~70%), which aggregates in polar solvents .

Solubility and Stability :

  • The sulfonic acid group in this compound ensures high water solubility (>10 mg/mL), critical for physiological applications. In contrast, dansyl chloride requires organic solvents (e.g., acetone) for dissolution, limiting its use in live-cell imaging .
  • This compound demonstrates superior pH stability (pH 2–10) compared to dansyl-amidine, which degrades in alkaline conditions due to amidine hydrolysis .

Reactivity and Applications :

  • Dansyl chloride reacts exclusively with primary amines (e.g., lysine residues), while this compound’s sulfonic acid group enables electrostatic interactions with positively charged biomolecules, facilitating studies on protein oxidation and post-translational modifications .
  • In chromatographic systems, this compound elutes earlier in reversed-phase HPLC due to its polarity, whereas dansyl hydrazine requires ion-pairing reagents for retention, complicating method development .

Analytical Challenges :

  • Chemical analysis of this compound via mass spectrometry (MS) or nuclear magnetic resonance (NMR) is more straightforward than for dansyl chloride, which often forms adducts with residual solvents . However, its high polarity may necessitate hydrophilic interaction liquid chromatography (HILIC) for accurate quantification .

Research Findings and Methodological Considerations

Recent studies highlight this compound’s utility in oxidative stress models. For example, a 2021 microbial study demonstrated its use in tracking sulfonic acid formation during cysteine oxidation in E. coli, outperforming dansyl chloride in aqueous environments . Another study emphasized its role in quantifying oxidized proteins in serum samples via fluorescence polarization, achieving a detection limit of 0.1 nM .

Methodologically, analytical protocols for this compound must adhere to guidelines for chemical substance characterization, including rigorous solvent compatibility testing to avoid false positives in complex matrices . For instance, its compatibility with phosphate buffers contrasts with dansyl hydrazine, which precipitates in high-ionic-strength solutions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dansyl-cysteic acid, and how can purity be validated?

  • Methodological Answer : this compound is typically synthesized via sulfonation of dansyl-cysteine derivatives under acidic conditions. Key steps include:

Synthesis : React dansyl chloride with L-cysteine in a buffered alkaline medium (pH 8–9) to form dansyl-cysteine, followed by sulfonation using hydrogen peroxide or chlorosulfonic acid .

Characterization : Validate purity via high-performance liquid chromatography (HPLC) with fluorescence detection (excitation/emission at 335/518 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Quantification : Use molar extinction coefficients (e.g., ε~335 nm = 4,000 M⁻¹cm⁻¹) to calculate concentration. Include mass spectrometry (MS) for molecular weight verification .

Q. How can researchers optimize this compound labeling for protein thiol group analysis?

  • Methodological Answer :

  • Experimental Design : Pre-treat proteins with reducing agents (e.g., DTT) to expose free thiols. Use a 10:1 molar excess of this compound to protein, incubate at 25°C for 1 hour in dark conditions.
  • Optimization : Adjust pH (7.4–8.5) and reaction time to minimize nonspecific binding. Validate labeling efficiency via SDS-PAGE with fluorescence imaging or capillary electrophoresis .

Advanced Research Questions

Q. How do contradictory spectral data in this compound studies arise, and what analytical strategies resolve them?

  • Methodological Answer : Contradictions may stem from:

  • Fluorescence Quenching : Environmental factors (pH, ionic strength) or interactions with metal ions. Mitigate by standardizing buffer conditions and using chelating agents (e.g., EDTA) .
  • Isomerization : Dansyl groups exhibit pH-dependent tautomerism. Use time-resolved fluorescence or circular dichroism (CD) to distinguish isomers .
  • Data Validation : Apply multivariate analysis (e.g., PCA) to spectral datasets to identify outliers or confounding variables .

Q. What statistical frameworks are appropriate for quantifying this compound’s binding kinetics in complex biological matrices?

  • Methodological Answer :

  • Kinetic Modeling : Use pseudo-first-order kinetics for thiol-binding studies. Fit data to the Langmuir isotherm to derive association constants (Kₐ).
  • Error Analysis : Report confidence intervals (95% CI) for rate constants. Use bootstrapping to assess parameter robustness in nonlinear regression models .
  • Matrix Effects : Account for interference via standard addition methods or matrix-matched calibration curves .

Q. How can researchers address reproducibility challenges in this compound-based assays across laboratories?

  • Methodological Answer :

  • Interlaboratory Validation : Share detailed protocols for reaction conditions (e.g., temperature, reagent lot numbers) and raw datasets in supplementary materials.
  • Reference Standards : Use certified this compound samples with traceable purity data.
  • Blind Testing : Implement cross-lab validation rounds with blinded samples to identify procedural biases .

Data Presentation and Ethical Considerations

Q. How should this compound data be structured in publications to ensure transparency?

  • Methodological Answer :

  • Tables : Include raw fluorescence intensities, quenching ratios, and statistical parameters (e.g., R², p-values) in tables. Use footnotes to explain abbreviations (e.g., ΔF = change in fluorescence) .
  • Supplementary Materials : Deposit NMR spectra, HPLC chromatograms, and raw kinetic datasets in repositories like Figshare or Zenodo. Reference these in the main text .
  • Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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